



Application Notes and Protocols: BP Fluor 405 NHS Ester Stability and Labeling

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Compound of Interest		
Compound Name:	BP Fluor 405 NHS Ester	
Cat. No.:	B15556566	Get Quote

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Introduction

BP Fluor 405 NHS Ester is a water-soluble, blue-fluorescent dye designed for the covalent labeling of primary amines on biomolecules such as proteins, amine-modified oligonucleotides, and other amine-containing molecules.[1][2][3] Its bright fluorescence and high water solubility make it an excellent choice for a variety of applications, including flow cytometry, super-resolution microscopy (STORM), and immunofluorescence.[1][3] A key feature of the BP Fluor 405 conjugate is that its fluorescence is stable and pH-insensitive over a broad range of pH 4 to 10.[1][3][4][5][6]

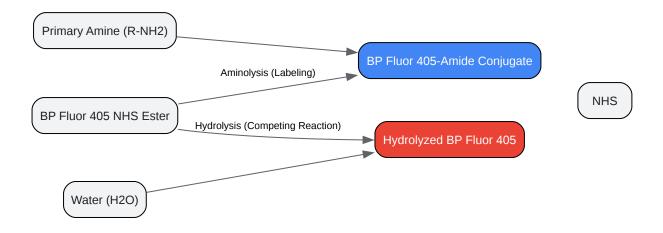
However, the reactivity and stability of the N-hydroxysuccinimidyl (NHS) ester group itself are highly dependent on storage conditions, pH, temperature, and buffer composition.[7][8][9][10] [11][12][13] Understanding these factors is critical for successful and reproducible conjugation. These application notes provide a detailed overview of the stability of **BP Fluor 405 NHS Ester** in different buffer systems and offer comprehensive protocols for its use.

Chemistry of BP Fluor 405 NHS Ester Labeling

The labeling reaction involves the nucleophilic attack of a deprotonated primary amine on the NHS ester, resulting in the formation of a stable amide bond and the release of N-hydroxysuccinimide (NHS). This desired reaction, known as aminolysis, is in direct competition with hydrolysis, where the NHS ester reacts with water to form an unreactive carboxylic acid.



[11][13] The efficiency of the labeling reaction is therefore a balance between maximizing the rate of aminolysis while minimizing the rate of hydrolysis.



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Figure 1: Competing reactions of BP Fluor 405 NHS Ester.

Data Presentation: Stability of NHS Esters

The stability of the NHS ester is critically dependent on the pH of the aqueous environment. Higher pH increases the rate of hydrolysis, leading to a shorter half-life of the reactive ester.

рН	Temperature (°C)	Half-life of NHS Ester
7.0	0	4 - 5 hours
8.0	Room Temperature	210 minutes
8.5	Room Temperature	180 minutes
8.6	4	10 minutes
9.0	Room Temperature	125 minutes
This table presents generalized stability data for NHS esters and should be used as a guideline.[9][11][12]		



While hydrolysis increases with pH, the desired amidation reaction is more significantly accelerated within the optimal pH range, leading to a higher yield of the conjugate.

рН	Half-life of Amidation (minutes)	Half-life of Hydrolysis (minutes)
8.0	80	210
8.5	20	180
9.0	10	125

Data from a study on a porphyrin-NHS ester, serving as a representative example.

[11][14]

Buffer Selection

The choice of buffer is critical for a successful conjugation reaction. The optimal pH for labeling with NHS esters is between 8.3 and 8.5.[15][16][17] It is imperative to use buffers that do not contain primary amines, as these will compete with the target molecule for reaction with the NHS ester.

Recommended Buffers	Buffers to Avoid
0.1 M Sodium Bicarbonate (pH 8.3-8.5)	Tris (e.g., TBS)
0.1 M Sodium Phosphate (pH 8.3-8.5)	Glycine
50 mM Sodium Borate (pH 8.5)	Buffers containing ammonium ions
HEPES	
Compiled from multiple sources.[7][15][16][17] [18][19]	

Experimental Protocols



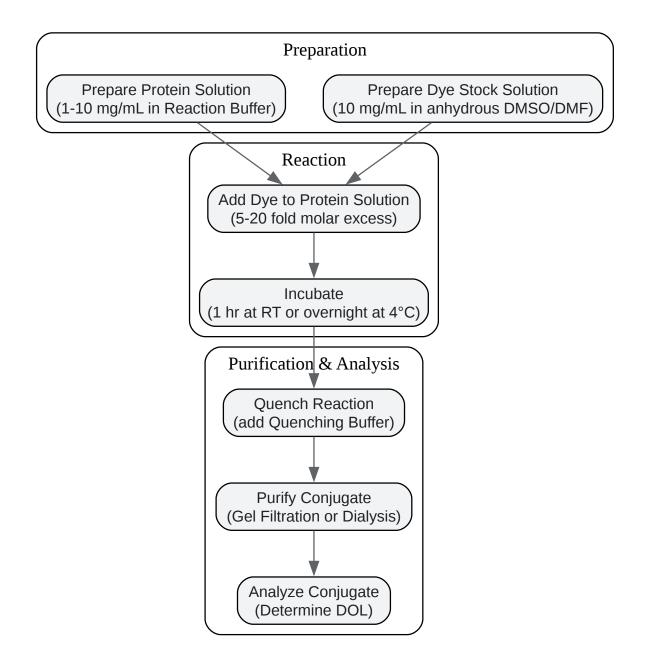
Protocol 1: General Protein Labeling with BP Fluor 405 NHS Ester

This protocol is a general guideline for labeling proteins with **BP Fluor 405 NHS Ester**. The optimal conditions may need to be determined empirically for each specific protein.

Materials:

- Protein of interest
- BP Fluor 405 NHS Ester
- Reaction Buffer: 0.1 M sodium bicarbonate or 0.1 M sodium phosphate buffer, pH 8.3-8.5[11]
- Anhydrous dimethylformamide (DMF) or dimethyl sulfoxide (DMSO)
- Quenching Buffer: 1 M Tris-HCl, pH 8.0, or 1 M glycine
- Purification column (e.g., Sephadex G-25) or dialysis equipment
- Storage Buffer (e.g., PBS)





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Figure 2: Experimental workflow for protein labeling.

Procedure:

Prepare the Protein Solution: Dissolve the protein in the Reaction Buffer at a concentration of
 1-10 mg/mL.[11] Ensure the buffer is free of any primary amines.[20]



- Prepare the Dye Solution: Immediately before use, dissolve the BP Fluor 405 NHS Ester in a small amount of anhydrous DMF or DMSO to a concentration of 10 mg/mL.[20]
- Labeling Reaction: While gently vortexing, add the dissolved **BP Fluor 405 NHS Ester** to the protein solution. A 5- to 20-fold molar excess of the NHS ester over the protein is a common starting point.[11]
- Incubation: Incubate the reaction mixture for 1-2 hours at room temperature or overnight at 4°C.[11]
- Quenching: Stop the reaction by adding the Quenching Buffer to a final concentration of 50-100 mM. Incubate for 15-30 minutes at room temperature.
- Purification: Remove the unreacted dye and byproducts by gel filtration (desalting column) or by dialyzing against a suitable storage buffer (e.g., PBS).[11]

Protocol 2: Determination of the Degree of Labeling (DOL)

The DOL is the average number of dye molecules conjugated to each protein molecule.

Procedure:

- Measure the absorbance of the purified conjugate solution at 280 nm (A280) and at the absorbance maximum of BP Fluor 405 (approximately 401 nm, A401).
- Calculate the protein concentration: Protein Conc. (M) = [A280 (A401 x CF280)] / εprotein where:
 - CF280 is the correction factor for the dye's absorbance at 280 nm.
 - εprotein is the molar extinction coefficient of the protein at 280 nm.
- Calculate the dye concentration: Dye Conc. (M) = A401 / εdye where:
 - εdye is the molar extinction coefficient of BP Fluor 405 at 401 nm (approximately 35,000 cm-1M-1).[3]



Calculate the DOL: DOL = Dye Conc. (M) / Protein Conc. (M)

Protocol 3: Assessing the Reactivity of BP Fluor 405 NHS Ester

This protocol can be used to determine if the **BP Fluor 405 NHS Ester** has hydrolyzed due to improper storage or handling. The method is based on measuring the absorbance of the released N-hydroxysuccinimide (NHS) upon complete hydrolysis.[7][8]

Materials:

- BP Fluor 405 NHS Ester
- Amine-free buffer (e.g., phosphate buffer, pH 7-8)
- 0.5-1.0 N NaOH
- Spectrophotometer

Procedure:

- Prepare a solution of the **BP Fluor 405 NHS Ester** in the amine-free buffer.
- Measure the absorbance of this solution at 260 nm. If the absorbance is greater than 1.0, dilute the solution with the buffer until the reading is below 1.0. This is Ainitial.
- To 1 mL of the reagent solution, add 100 μL of 0.5-1.0 N NaOH. Vortex for 30 seconds to induce complete hydrolysis.
- Promptly measure the absorbance of the base-hydrolyzed solution at 260 nm (within 1 minute). This is Afinal.
- The difference (Afinal Ainitial) is proportional to the amount of active NHS ester in the sample. This can be compared to a fresh, unhydrolyzed sample to determine the relative reactivity.

Storage and Handling



- Store BP Fluor 405 NHS Ester at -20°C, desiccated, and protected from light.[2][20]
- Allow the vial to warm to room temperature before opening to prevent moisture condensation.[7][8]
- Prepare stock solutions in anhydrous DMF or DMSO. These can be stored at -20°C for 1-2 months.[15][17] Aqueous solutions of the NHS ester should be used immediately.[15]

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